β-欧卡因

描述

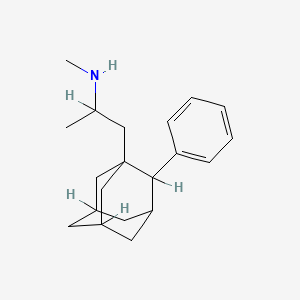

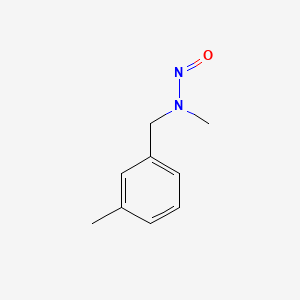

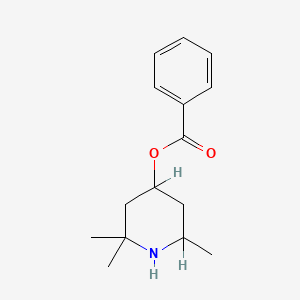

Beta-Eucaine, also known as β-eucaine or Betacaine, is a drug that was previously used as a local anesthetic . It was designed as an analog of cocaine and was one of the first synthetic chemical compounds to find general use as an anesthetic . It is a white, crystalline solid .

Synthesis Analysis

The synthesis of beta-Eucaine involves the condensation of diacetonamine with acetaldehyde (paraldehyde) rather than acetone, which gives the piperidone containing one less methyl group, i.e., 2,2,6-trimethylpiperidin-4-one . The reduction of the ketone with sodium amalgam gives the alcohol as a mixture of isomers, 2,2,6-trimethylpiperidin-4-ol . Benzoylation then affords beta-eucaine .Molecular Structure Analysis

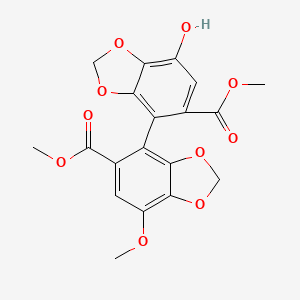

The molecular formula of beta-Eucaine is C15H21NO2 . Its molecular weight is 247.3327 . The IUPAC Standard InChI is InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3 .Physical And Chemical Properties Analysis

Beta-Eucaine is a white, crystalline solid . Its molecular weight is 247.3327 . The IUPAC Standard InChI is InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3 .科学研究应用

β-欧卡因的历史背景

- 在麻醉实践中的使用:β-欧卡因在历史上被用作局部麻醉剂。20 世纪初,纽约对包括 β-欧卡因在内的成瘾性局部麻醉剂实施了登记。该法规影响了参与获取这些物质的企业,需要一个正式的“购买登记”进行跟踪。然而,像普鲁卡因这样的非成瘾性麻醉剂的出现导致 β-欧卡因在麻醉目的中的使用下降(Bause, 2012)。

甜菜碱研究

- 对血浆同型半胱氨酸和身体成分的影响:甜菜碱(一种相关化合物)因其对血浆同型半胱氨酸浓度和身体成分的影响而受到研究。结果表明,与对照组相比,甜菜碱补充剂并未显着影响身体成分,但它确实导致血浆同型半胱氨酸浓度降低(Schwab et al., 2002)。

- 甜菜碱的保肝特性:甜菜碱因其保肝特性而受到广泛研究,特别是针对酒精性肝损伤。研究表明,甜菜碱的抗氧化和线粒体调节特性在保护肝细胞中起着至关重要的作用(Heidari et al., 2018)。

- 甜菜碱在炎症中的作用:甜菜碱在减轻肥胖、糖尿病、癌症和阿尔茨海默病等各种疾病的炎症中的作用已被记录下来。其生理功能包括充当渗透保护剂和甲基供体(Zhao et al., 2018)。

- 甜菜碱在蛋白质提取中的作用:已经开发出基于甜菜碱的深度共晶溶剂用于蛋白质提取。这一创新为蛋白质分离提供了一种绿色且有效的方法,标志着生物化学处理的重大进步(Li et al., 2016)。

作用机制

While the exact mechanism of action for beta-Eucaine is not explicitly stated in the sources, it is known that local anesthetics like beta-Eucaine act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane . They can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .

未来方向

属性

IUPAC Name |

(2,2,6-trimethylpiperidin-4-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHGIAPHLSTGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862056 | |

| Record name | Eucaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500-34-5 | |

| Record name | Eucaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betacain | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eucaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。